molecular formula C26H23N5 B8335405 6-[4-(1-Benzylisoquinolin-4-yl)piperazin-1-yl]nicotinonitrile

6-[4-(1-Benzylisoquinolin-4-yl)piperazin-1-yl]nicotinonitrile

Cat. No.: B8335405
M. Wt: 405.5 g/mol
InChI Key: GYIIAGMRYYSGSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[4-(1-Benzylisoquinolin-4-yl)piperazin-1-yl]nicotinonitrile is a useful research compound. Its molecular formula is C26H23N5 and its molecular weight is 405.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C26H23N5

Molecular Weight

405.5 g/mol

IUPAC Name

6-[4-(1-benzylisoquinolin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C26H23N5/c27-17-21-10-11-26(29-18-21)31-14-12-30(13-15-31)25-19-28-24(16-20-6-2-1-3-7-20)22-8-4-5-9-23(22)25/h1-11,18-19H,12-16H2

InChI Key

GYIIAGMRYYSGSS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)C#N)C3=CN=C(C4=CC=CC=C43)CC5=CC=CC=C5

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 40 mL vial 120 mg (0.40 mmol) 1-benzyl-4-bromo-isoquinoline (see above), 160 mg (0.84 mmol) 6-piperazin-1-yl-nicotinonitrile, 40 mg (0.04 mmol) tris(dibenzylideneaceton)dipalladium(0), and 60 mg (±)-(1,1′-binaphthalene-2-2′diyl)bis(diphenylphosphine) are added to 5 mL dioxane. After flushing the vial with nitrogen for 5 min, the reaction mixture is stirred for 2 min followed by the addition of 150 mg (1.55 mmol) sodium tert-butoxide. After flushing with nitrogen for 5 min, the vial is sealed and heated at 80° C. for 12 h. After cooling, the mixture is loaded onto a silica column directly and purified. The eluent containing the correct mass is concentrated in vacuo and the resulting residue is purified by reversed phase HPLC using a Varian Prostar system equipped with a Waters xTerra column (50×100 mm) and a solvent gradient of 0.1% NH3 in water/0.1% NH3 in acetonitrile (0→100%). Pure fractions are pooled and evaporated to give 40 mg (0.10 mmol, 25% yield) of the title compound.
Name
1-benzyl-4-bromo-isoquinoline
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
160 mg
Type
reactant
Reaction Step One
[Compound]
Name
(±)-(1,1′-binaphthalene-2-2′diyl)bis(diphenylphosphine)
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
40 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step Two
Yield
25%

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